

Foundational Principles: The Importance of Spectroscopic Analysis

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Compound of Interest

Compound Name: *1H-Indene-2-boronic acid*

CAS No.: 312968-21-1

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In modern drug discovery and materials science, the structural integrity of starting materials is paramount. **1H-Indene-2-boronic acid** serves as a key intermediate, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility is predicated on its purity and correct structural assignment. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable, non-destructive techniques that provide a detailed fingerprint of the molecule's atomic connectivity and functional groups.[4] This guide elucidates the expected spectral features of **1H-Indene-2-boronic acid** and the rationale behind their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing precise information on the chemical environment of hydrogen (^1H NMR) and carbon (^{13}C NMR) nuclei.[5]

Key Experimental Consideration: Overcoming Oligomerization

A critical challenge in the NMR analysis of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6][7] This equilibrium process can lead to complex, broadened, or uninterpretable spectra, particularly in non-polar aprotic solvents like CDCl_3 .

Causality: The presence of both a Lewis acidic boron center and Lewis basic hydroxyl groups facilitates intermolecular condensation. To suppress boroxine formation and obtain sharp, monomeric spectra, a protic or highly polar coordinating solvent is the preferred choice.

Protocol Insight: Deuterated methanol (CD_3OD) or dimethyl sulfoxide (DMSO-d_6) are excellent choices.[6] Methanol actively breaks up the boroxine trimer by forming a solvent adduct, while DMSO effectively solvates the boronic acid, disrupting the intermolecular interactions required for oligomerization. For the purposes of this guide, predicted data will be based on a DMSO-d_6 solvent system.

^1H NMR Spectroscopy: Proton Environments

The ^1H NMR spectrum provides a quantitative map of the different types of protons in a molecule.[8] The key features are chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).[9]

Predicted ^1H NMR Data for **1H-Indene-2-boronic acid** in DMSO-d_6

Assigned Proton(s)	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale & Interpretation
B(OH) ₂	~8.0 - 8.5	Broad Singlet	2H	The acidic protons of the boronic acid group typically appear as a broad singlet due to rapid chemical exchange with residual water in the solvent. This signal will disappear upon the addition of a drop of D ₂ O.
H4, H7	~7.4 - 7.5	Multiplet	2H	These aromatic protons are ortho to the fused five-membered ring and are expected to resonate at a similar chemical shift.
H5, H6	~7.1 - 7.2	Multiplet	2H	These aromatic protons are meta to the fused five-membered ring and will have slightly different electronic environments from H4/H7.

H3	~7.0	Singlet	1H	This is the lone vinylic proton on the five-membered ring. It is adjacent to the boron-bearing carbon and is expected to be a sharp singlet with minimal coupling.
<hr/>				
H1 (CH ₂)	~3.4	Singlet	2H	The two protons of the methylene group are chemically equivalent in a fast-exchanging environment and will appear as a singlet. Their position is downfield due to their allylic nature. ^[10]

Visualization of Proton Assignments

Caption: Molecular structure of **1H-Indene-2-boronic acid** with proton assignments.

¹³C NMR Spectroscopy: The Carbon Skeleton

Proton-decoupled ¹³C NMR reveals the number of chemically distinct carbon environments.^[11]

The chemical shifts are highly sensitive to hybridization and the electronic effects of neighboring atoms.

Methodological Insight: A key feature in the ^{13}C NMR of organoboranes is the signal for the carbon atom directly attached to boron (the ipso-carbon). Due to quadrupolar relaxation induced by the boron nucleus (both ^{10}B and ^{11}B have quadrupole moments), this carbon signal is often significantly broadened or, in some cases, not observed at all.[12][13]

Predicted ^{13}C NMR Data for **1H-Indene-2-boronic acid** in DMSO- d_6

Assigned Carbon	Predicted Chemical Shift (δ , ppm)	Rationale & Interpretation
C2	Not Observed or very broad	The ipso-carbon attached to the boron atom. Its signal is expected to be broadened due to quadrupolar relaxation.[12]
C4, C7	~125 - 127	Aromatic CH carbons. Their exact positions depend on the electronic influence of the boronic acid group.
C5, C6	~123 - 125	Aromatic CH carbons, typically found in this region for indene-like systems.[14]
C3	~130 - 135	Vinylic CH carbon.
C7a, C3a	~143 - 146	Quaternary aromatic carbons at the ring junction.
C1	~38 - 40	Aliphatic CH_2 carbon in a five-membered ring, consistent with the indene scaffold.[15]

Visualization of Carbon Assignments

Caption: Molecular structure of **1H-Indene-2-boronic acid** with carbon assignments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent tool for confirming the presence of key bonds, such as O-H and B-O, which are characteristic of boronic acids.[16]

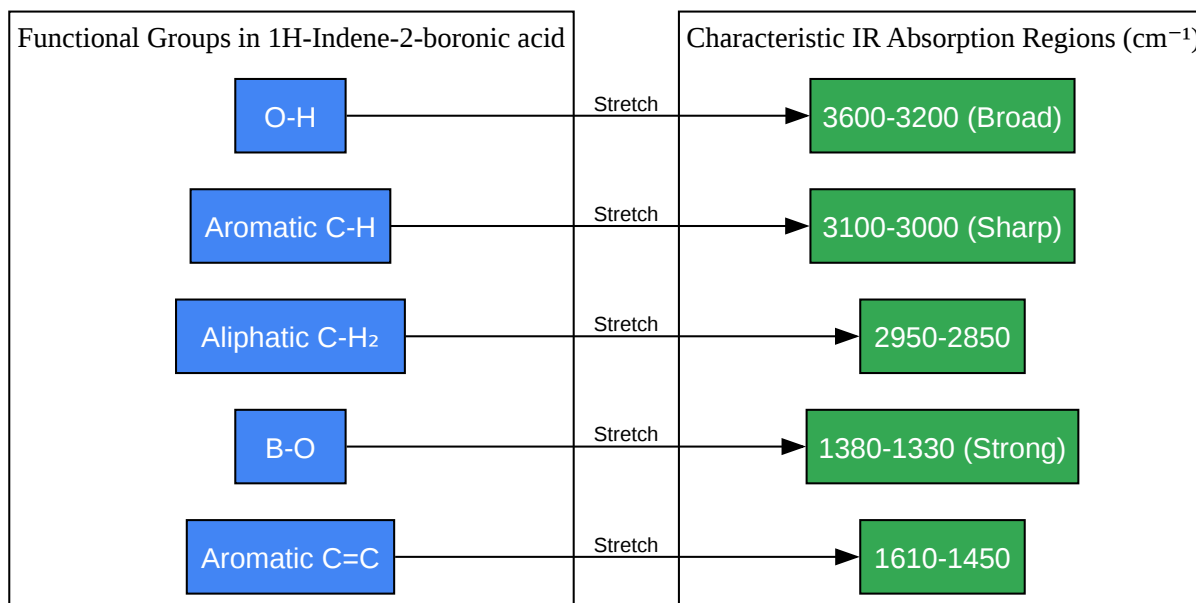
Predicted Characteristic IR Absorptions for **1H-Indene-2-boronic acid**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
~3600 - 3200	Strong, Broad	O-H Stretch	B(OH) ₂
~3100 - 3000	Medium, Sharp	C-H Stretch	Aromatic & Vinylic C-H
~2950 - 2850	Weak-Medium	C-H Stretch	Aliphatic CH ₂
~1610, ~1580, ~1460	Medium-Strong	C=C Stretch	Aromatic Ring
~1380 - 1330	Strong	B-O Stretch	B-O
~1200 - 1150	Medium	in-plane B-O-H bend	B-O-H
~750	Strong	C-H Out-of-plane bend	ortho-disubstituted benzene pattern

Interpretation:

- O-H Stretch: The most prominent feature will be a very broad and strong absorption in the 3200-3600 cm⁻¹ region, characteristic of the hydrogen-bonded O-H groups of the boronic acid.[17]
- C-H Stretches: A clear distinction will be visible between the sharp peaks just above 3000 cm⁻¹ (aromatic/vinylic) and the weaker peaks just below 3000 cm⁻¹ (aliphatic).[18]
- B-O Stretch: A very strong, characteristic band is expected around 1350 cm⁻¹, which is a hallmark of the B-O single bond in a trigonal planar boronic acid.[19][20]
- Aromatic Region: A series of absorptions between 1450 and 1610 cm⁻¹ confirm the presence of the benzene ring. The strong band around 750 cm⁻¹ is indicative of the 1,2-disubstitution pattern on the aromatic ring.

Visualization of Functional Group-IR Correlation



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Caption: Correlation between key functional groups and their expected IR absorption regions.

Standard Operating Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol: NMR Sample Preparation

- Mass Measurement: Accurately weigh 5-10 mg of **1H-Indene-2-boronic acid** directly into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (DMSO-d₆ is recommended).

- Dissolution: Cap the NMR tube securely and vortex or gently invert the tube until the solid is completely dissolved. A brief sonication may be used if necessary.
- Analysis: Insert the tube into the NMR spinner and place it in the spectrometer. Acquire ^1H , ^{13}C , and any desired 2D NMR spectra according to standard instrument parameters.[21]

Protocol: Solid-State IR (ATR-FTIR) Analysis

- Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Take a background spectrum of the empty crystal.
- Sample Application: Place a small amount (a few milligrams) of the solid **1H-Indene-2-boronic acid** powder onto the ATR crystal.
- Pressure Application: Lower the instrument's pressure anvil to ensure firm and even contact between the sample and the crystal.
- Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
- Data Processing: The acquired spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.

Conclusion

The comprehensive spectroscopic analysis of **1H-Indene-2-boronic acid**, guided by the principles and data outlined in this document, provides a robust framework for its unambiguous identification and quality control. The combination of ^1H NMR, ^{13}C NMR, and IR spectroscopy yields a unique spectral signature. By understanding the nuances of the indene backbone, the specific characteristics of the boronic acid moiety, and the critical experimental considerations, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the reliability and success of subsequent chemical transformations.

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